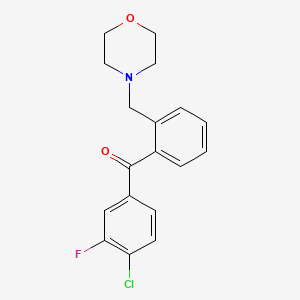

4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone

Description

4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone is a halogenated benzophenone derivative characterized by a morpholinomethyl group at the 2-position and chloro/fluoro substituents on the aromatic rings. Benzophenones are renowned for their diverse biological activities, including anti-fungal, anti-inflammatory, and chemotherapeutic properties, often modulated by substituents on the aromatic nuclei . This compound’s synthesis likely involves Friedel-Crafts acylation or condensation reactions, as seen in analogous benzophenone derivatives .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPHVJMLYFNNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643547 | |

| Record name | (4-Chloro-3-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-65-7 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride, while fluorination may involve the use of fluorinating agents such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

Morpholinomethylation: The final step involves the introduction of the morpholinomethyl group. This can be accomplished through a nucleophilic substitution reaction where morpholine reacts with a suitable benzophenone derivative under basic conditions.

Industrial Production Methods

Industrial production of 4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The benzophenone core can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.

Addition Reactions: The morpholinomethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins or enzymes, while the morpholinomethyl group may facilitate its solubility and cellular uptake. The benzophenone core can participate in photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 4'-chloro-3'-fluoro-2-morpholinomethyl benzophenone with analogous compounds:

Key Observations:

- Substituent Effects: Halogen positioning (e.g., 3'-fluoro vs. 2-fluoro) and heterocyclic groups (morpholinomethyl vs. thiomorpholinomethyl) significantly alter molecular weight and hydrophobicity (XLogP3). Thiomorpholine derivatives exhibit higher molecular weights due to sulfur substitution .

- Melting Points: Nitro-substituted analogs (e.g., 4'-chloro-3:3'-dinitro-A-methylbenzophenone) show higher melting points (131°C) compared to halogenated derivatives, likely due to stronger intermolecular interactions from nitro groups .

Lumping Strategy Considerations

highlights the lumping of structurally similar compounds to simplify reaction networks. However, the unique substituents in this compound (e.g., morpholinomethyl, dual halogens) suggest distinct reactivity and biological profiles, making it unsuitable for lumping with nitro- or methyl-substituted analogs .

Biological Activity

4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone (CAS No. 898750-65-7) is a synthetic organic compound belonging to the benzophenone family. It is characterized by its unique molecular structure, which includes a morpholinomethyl group and halogen substitutions on the benzene rings. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula of this compound is C17H18ClFNO2, with a molecular weight of approximately 317.79 g/mol. The presence of chlorine and fluorine atoms enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClFNO2 |

| Molecular Weight | 317.79 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Studies suggest that it may exhibit antimicrobial , anti-inflammatory , and antioxidant properties. The morpholinomethyl group is hypothesized to facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.

Antimicrobial Activity

Recent research has evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro studies indicate that it demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved both acute and chronic exposure scenarios in animal models, focusing on reproductive toxicity and endocrine disruption.

Findings:

- Reproductive Toxicity : No significant adverse effects were observed on reproductive parameters at low doses; however, higher doses resulted in altered hormone levels.

- Endocrine Disruption : The compound exhibited weak estrogenic activity, raising concerns about its potential impact on endocrine systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.